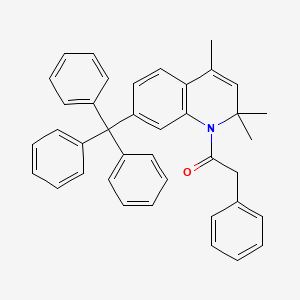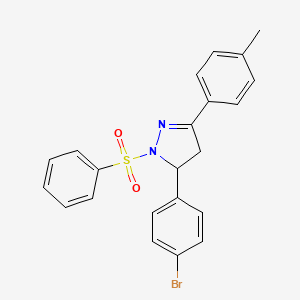![molecular formula C18H15N5 B11651229 N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11651229.png)
N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, making it a valuable scaffold in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone to form the pyrazole ring.
Pyrimidine Ring Construction: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative under cyclization conditions to form the pyrazolo[3,4-d]pyrimidine core.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially leading to dihydro derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro-pyrazolo[3,4-d]pyrimidine derivatives.
Substitution: Various substituted pyrazolo[3,4-d]pyrimidine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise as a kinase inhibitor, which is crucial in the regulation of various cellular processes. It has been studied for its potential to inhibit specific kinases involved in cancer cell proliferation, making it a candidate for anticancer drug development .
Medicine
In medicine, the compound’s kinase inhibitory properties are being explored for the treatment of various cancers. Its ability to selectively target cancer cells while sparing normal cells makes it a promising therapeutic agent .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the pharmaceutical industry are particularly noteworthy, given its potential as a drug candidate.
作用机制
The mechanism of action of N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific kinases. These kinases are enzymes that play a critical role in cell signaling pathways, regulating cell growth, division, and survival. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell proliferation, leading to cell cycle arrest and apoptosis .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, which can significantly alter their biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring, which can enhance their kinase inhibitory activity.
Uniqueness
N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which confers distinct biological properties. Its ability to selectively inhibit certain kinases makes it a valuable compound in drug discovery and development .
属性
分子式 |
C18H15N5 |
|---|---|
分子量 |
301.3 g/mol |
IUPAC 名称 |
N-(2-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H15N5/c1-13-7-5-6-10-16(13)22-17-15-11-21-23(18(15)20-12-19-17)14-8-3-2-4-9-14/h2-12H,1H3,(H,19,20,22) |
InChI 键 |
MKNHNEOFLFOENW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11651150.png)
![ethyl 2-{[(4-butoxyphenyl)carbonyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B11651153.png)

![(5E)-3-methyl-5-(3-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651166.png)
![4-chloro-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]-1,2-dihydroacenaphthylen-1-yl}benzenesulfonamide](/img/structure/B11651173.png)
![butyl (2E)-2-cyano-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoate](/img/structure/B11651183.png)
![(6Z)-2-cyclohexyl-5-imino-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651190.png)
![Ethyl 5-acetyl-2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11651204.png)
![Ethyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651208.png)
![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11651213.png)
![[4-(4-Fluorophenyl)piperazin-1-yl][2-methoxy-4-(methylsulfanyl)phenyl]methanone](/img/structure/B11651217.png)

![(6Z)-6-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651222.png)

